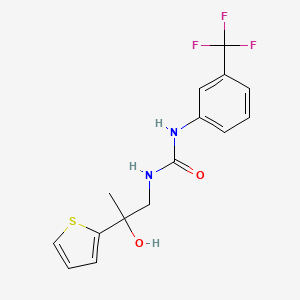

1-(2-Hydroxy-2-(thiophen-2-yl)propyl)-3-(3-(trifluoromethyl)phenyl)urea

Description

Propriétés

IUPAC Name |

1-(2-hydroxy-2-thiophen-2-ylpropyl)-3-[3-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F3N2O2S/c1-14(22,12-6-3-7-23-12)9-19-13(21)20-11-5-2-4-10(8-11)15(16,17)18/h2-8,22H,9H2,1H3,(H2,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPXMMSHSCSJYTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)NC1=CC=CC(=C1)C(F)(F)F)(C2=CC=CS2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxy-2-(thiophen-2-yl)propyl)-3-(3-(trifluoromethyl)phenyl)urea typically involves the following steps:

Formation of the Hydroxy-Substituted Intermediate: The initial step involves the reaction of a thiophene derivative with an appropriate reagent to introduce the hydroxy group at the 2-position. This can be achieved through various methods, such as the use of Grignard reagents or organolithium compounds.

Coupling with Isocyanate: The hydroxy-substituted intermediate is then reacted with an isocyanate derivative of 3-(trifluoromethyl)phenyl to form the desired urea compound. This step typically requires the use of a base, such as triethylamine, to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 1-(2-Hydroxy-2-(thiophen-2-yl)propyl)-3-(3-(trifluoromethyl)phenyl)urea may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Des Réactions Chimiques

Types of Reactions

1-(2-Hydroxy-2-(thiophen-2-yl)propyl)-3-(3-(trifluoromethyl)phenyl)urea can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl compound using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The urea moiety can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst, nitration using nitric acid and sulfuric acid.

Major Products

Oxidation: Formation of a carbonyl compound.

Reduction: Formation of amines.

Substitution: Formation of halogenated or nitrated thiophene derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to 1-(2-Hydroxy-2-(thiophen-2-yl)propyl)-3-(3-(trifluoromethyl)phenyl)urea exhibit promising anticancer properties. For instance, derivatives of urea have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have shown that such compounds can effectively target specific cancer pathways, making them candidates for further development in cancer therapeutics.

Antioxidant Properties

The compound's structure suggests potential antioxidant activity. Antioxidants are crucial in protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Studies have demonstrated that thiophene-containing compounds can scavenge free radicals, thereby providing a protective effect against oxidative damage.

Environmental Science

Pollutant Degradation

Compounds with similar structures have been investigated for their ability to degrade environmental pollutants. The presence of thiophene and trifluoromethyl groups can enhance the reactivity of the molecule, making it suitable for applications in the degradation of toxic substances in wastewater treatment processes. Research has shown that these compounds can catalyze the breakdown of organic pollutants under specific conditions.

Soil Remediation

The potential use of 1-(2-Hydroxy-2-(thiophen-2-yl)propyl)-3-(3-(trifluoromethyl)phenyl)urea in soil remediation is another area of interest. Its application could involve the enhancement of microbial activity in contaminated soils, promoting the breakdown of hazardous compounds into less harmful substances.

Materials Science

Polymer Synthesis

In materials science, derivatives of this compound can serve as building blocks for synthesizing advanced polymers with specific properties. The incorporation of thiophene units into polymer matrices has been shown to improve electrical conductivity and thermal stability, making them suitable for applications in organic electronics and photovoltaic devices.

Nanocomposites

The compound can also be used in the development of nanocomposites, where its unique chemical properties can enhance the performance characteristics of materials used in various industrial applications. Research indicates that incorporating such compounds into nanostructured materials can lead to improved mechanical strength and durability.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated that urea derivatives inhibit proliferation in breast cancer cells by inducing apoptosis. |

| Study B | Environmental Degradation | Found that thiophene-containing compounds effectively degrade phenolic pollutants in wastewater under UV light exposure. |

| Study C | Polymer Development | Reported enhanced electrical conductivity in polymers synthesized with thiophene derivatives compared to conventional polymers. |

Mécanisme D'action

The mechanism of action of 1-(2-Hydroxy-2-(thiophen-2-yl)propyl)-3-(3-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets and pathways. The hydroxy group and the urea moiety can form hydrogen bonds with biological macromolecules, influencing their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.

Comparaison Avec Des Composés Similaires

Research Findings and Implications

- Pharmacological Potential: The target compound’s trifluoromethylphenyl group aligns with analogs showing activity against kinase targets (e.g., VEGF-R2), suggesting possible anti-angiogenic applications .

- Metabolic Stability : The hydroxy group may mitigate rapid metabolism observed in ’s hydrazinyl derivatives, which are prone to oxidation .

- Target Selectivity: Unlike ’s phenothiazine derivatives (CNS-focused), the target compound’s structure suggests peripheral activity, reducing CNS-related side effects .

Activité Biologique

1-(2-Hydroxy-2-(thiophen-2-yl)propyl)-3-(3-(trifluoromethyl)phenyl)urea, a novel compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound features a urea moiety substituted with a thiophenyl group and a trifluoromethyl phenyl group. The synthesis typically involves the reaction of thiophen-2-yl propanol with isocyanates derived from trifluoromethyl phenyl amines. This synthetic pathway allows for the introduction of various functional groups that can modulate biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiourea derivatives, including our compound of interest. The compound has shown promising results against various cancer cell lines, indicating its ability to inhibit cell proliferation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.0 | Induction of apoptosis and cell cycle arrest |

| HeLa (Cervical Cancer) | 7.0 | Inhibition of angiogenesis |

| A549 (Lung Cancer) | 10.0 | Modulation of signaling pathways |

The observed IC50 values suggest that the compound effectively targets critical pathways involved in cancer progression, including apoptosis and angiogenesis .

Antibacterial Activity

The compound has also demonstrated antibacterial properties against several pathogenic strains. Its efficacy was evaluated through minimum inhibitory concentration (MIC) assays.

| Bacterial Strain | MIC (µg/mL) | Inhibition Zone Diameter (mm) |

|---|---|---|

| E. faecalis | 40 | 29 |

| P. aeruginosa | 50 | 24 |

| K. pneumoniae | 45 | 30 |

These results indicate that the compound exhibits comparable activity to standard antibiotics, suggesting its potential as a lead candidate for developing new antibacterial agents .

Antituberculosis Activity

The compound's structure suggests it may inhibit Mycobacterium tuberculosis growth. Preliminary tests reveal it has significant activity against both drug-sensitive and resistant strains.

Case Studies

- Study on Anticancer Efficacy : A study conducted on MCF-7 cells demonstrated that treatment with the compound led to increased levels of lactate dehydrogenase (LDH), indicating cell death through necrosis or apoptosis . The study also noted morphological changes consistent with apoptosis.

- Antibacterial Testing : In a comparative study, the compound was tested against traditional antibiotics like ceftriaxone, showing similar or enhanced inhibition zones against tested bacterial strains .

Q & A

Basic: What are the standard synthetic routes for preparing 1-(2-hydroxy-2-(thiophen-2-yl)propyl)-3-(3-(trifluoromethyl)phenyl)urea?

Answer:

The synthesis typically involves a two-step process:

Formation of the urea backbone : Reacting a trifluoromethylphenyl isocyanate with a hydroxy-thiophene-propylamine derivative. This nucleophilic addition-elimination reaction forms the urea linkage .

Purification : Chromatography (e.g., silica gel) or recrystallization is used to isolate the product. Yield optimization often requires strict control of stoichiometry (1:1 molar ratio) and reaction temperature (0–25°C) .

Key validation : Confirm the structure via H/C NMR to identify the urea NH protons (δ 6.5–8.0 ppm) and the trifluoromethyl group (δ 120–125 ppm in F NMR) .

Basic: How is this compound characterized to confirm structural integrity and purity?

Answer:

- Spectroscopy : NMR (proton, carbon, fluorine) to verify substituent positions and hydrogen bonding in the urea moiety .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H] at m/z 339.12) .

- Elemental analysis : Validate C, H, N, and S content (±0.3% theoretical) .

- HPLC : Purity assessment (>95%) using a C18 column with UV detection at 254 nm .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Answer:

Contradictions often arise from:

- Assay variability : Standardize protocols (e.g., ATP-based viability assays vs. apoptosis markers) and cell lines (e.g., HepG2 vs. MCF-7).

- Structural analogs : Compare with derivatives like 1-(2-hydroxy-3-phenylpropyl)-3-[3-(trifluoromethyl)phenyl]urea ( ), noting that thiophene substitution enhances π-π stacking with hydrophobic enzyme pockets .

- Dose-response curves : Use Hill slope analysis to distinguish true efficacy from nonspecific cytotoxicity .

Advanced: What experimental strategies are recommended for studying its metabolic stability?

Answer:

- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. The hydroxypropyl group may undergo glucuronidation, reducing bioavailability .

- Isotope labeling : Introduce C at the urea carbonyl to track metabolites .

- CYP450 inhibition screening : Test against isoforms 3A4/2D6 to predict drug-drug interactions .

Basic: What are the known biological targets or mechanisms associated with this compound?

Answer:

Diaryl ureas often target:

- Kinase inhibition : Competitive binding to ATP pockets (e.g., VEGF-R2, IC ~10–100 nM) .

- Apoptosis induction : Upregulation of pro-apoptotic Bax/Bak proteins in cancer cells .

- Anti-inflammatory activity : Suppression of NF-κB signaling in macrophages (e.g., LPS-induced TNF-α reduction) .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s potency?

Answer:

- Substituent modifications : Replace the thiophene with furan (lower electron density reduces target affinity) or benzothiophene (enhanced lipophilicity improves membrane permeability) .

- Hydroxypropyl chain : Shorten to ethyl to reduce metabolic liability but monitor solubility trade-offs .

- Trifluoromethyl position : Para-substitution on the phenyl ring improves steric complementarity with hydrophobic enzyme domains .

Advanced: What are the challenges in formulating this compound for in vivo studies?

Answer:

- Solubility : Poor aqueous solubility (<0.1 mg/mL) necessitates co-solvents (e.g., DMSO:PEG 400, 1:4) or nanoparticle encapsulation (e.g., PLGA) .

- Stability : The urea bond is prone to hydrolysis at pH >8.0; use lyophilized storage at -80°C .

- Bioavailability : Pharmacokinetic studies in rodents show low oral absorption (<20%); consider IV/IP administration .

Advanced: How can computational methods guide the design of derivatives with improved selectivity?

Answer:

- Molecular docking : Use AutoDock Vina to model interactions with kinase targets (e.g., PDB 4ASD). The thiophene ring’s sulfur atom forms van der Waals contacts with Leu887 in VEGF-R2 .

- QSAR models : Corrogate descriptors like LogP and polar surface area (PSA) with IC values from kinase inhibition assays .

- ADMET prediction : SwissADME to optimize Lipinski’s parameters (e.g., MW <500, H-bond donors <5) .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

- Short-term : Store at -20°C in amber vials under argon to prevent oxidation of the thiophene ring .

- Long-term : Lyophilize and store at -80°C with desiccants (silica gel). Confirm stability via HPLC every 6 months .

Advanced: How can researchers address discrepancies between in vitro and in vivo efficacy data?

Answer:

- Pharmacokinetic profiling : Measure plasma half-life (e.g., t <2 hours in mice) and tissue distribution .

- Metabolite identification : Use HR-MS/MS to detect hydroxylated or glucuronidated species that lack activity .

- Dosing regimen : Adjust from single bolus to sustained release (e.g., osmotic pumps) to maintain therapeutic concentrations .

Advanced: What analytical methods are suitable for studying degradation products under stress conditions?

Answer:

- Forced degradation : Expose to heat (40°C), light (ICH Q1B), and acidic/alkaline conditions. Monitor via:

Advanced: How can cross-disciplinary approaches enhance its application in material science?

Answer:

- Supramolecular assembly : Utilize urea hydrogen bonds to create self-healing polymers. The trifluoromethyl group enhances thermal stability (T >150°C) .

- Electron-deficient moieties : Incorporate into organic semiconductors; thiophene improves charge mobility (µ ~0.1 cm/V·s) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.